2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one
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Overview
Description
2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one is a complex organic compound with a unique structure that combines multiple heterocyclic rings
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one typically involves multi-step organic synthesis. The process begins with the preparation of the core pyrido[1,2-a]pyrimidin-4-one structure, followed by the introduction of the 3,4-dihydroisoquinolin-2(1H)-yl and thiazolidin-5-ylidene groups. Common reagents used in these steps include various amines, aldehydes, and thiourea derivatives. Reaction conditions often involve the use of solvents like ethanol or dimethylformamide (DMF) and catalysts such as acids or bases to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and minimize costs. This could include the use of continuous flow reactors, which allow for better control of reaction conditions and scalability. Additionally, purification methods such as recrystallization or chromatography would be employed to ensure the purity of the final product.
Chemical Reactions Analysis
Types of Reactions
2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one can undergo various chemical reactions, including:
Oxidation: This reaction can be facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride can be used.
Substitution: Nucleophilic or electrophilic substitution reactions can occur, depending on the functional groups present.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide in acetic acid or potassium permanganate in water.
Reduction: Sodium borohydride in ethanol or lithium aluminum hydride in ether.
Substitution: Halogenated solvents like chloroform or dichloromethane, with catalysts such as palladium on carbon.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield sulfoxides or sulfones, while reduction could produce alcohols or amines.
Scientific Research Applications
Chemistry
In chemistry, this compound can be used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new chemical reactions and mechanisms.
Biology
In biological research, this compound could be investigated for its potential as a bioactive molecule. Its structure suggests it might interact with various biological targets, making it a candidate for drug discovery.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Its multi-functional groups suggest it might have activity against various diseases, including cancer and infectious diseases.
Industry
In industry, this compound could be used in the development of new materials with unique properties, such as improved thermal stability or electronic characteristics.
Mechanism of Action
The mechanism of action of 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. This interaction can trigger various cellular pathways, leading to the compound’s observed effects.
Comparison with Similar Compounds
Similar Compounds
4-hydroxy-2-quinolones: These compounds share a similar heterocyclic structure and have been studied for their biological activities.
Quinoline derivatives: These compounds also have a fused ring system and are known for their pharmacological properties.
Uniqueness
What sets 2-(3,4-dihydroisoquinolin-2(1H)-yl)-9-methyl-3-{(Z)-[3-(2-methylpropyl)-4-oxo-2-thioxo-1,3-thiazolidin-5-ylidene]methyl}-4H-pyrido[1,2-a]pyrimidin-4-one apart is its combination of multiple heterocyclic rings and functional groups. This unique structure provides it with a diverse range of chemical reactivity and potential biological activities, making it a valuable compound for further research and development.
Properties
Molecular Formula |
C26H26N4O2S2 |
---|---|
Molecular Weight |
490.6 g/mol |
IUPAC Name |
(5Z)-5-[[2-(3,4-dihydro-1H-isoquinolin-2-yl)-9-methyl-4-oxopyrido[1,2-a]pyrimidin-3-yl]methylidene]-3-(2-methylpropyl)-2-sulfanylidene-1,3-thiazolidin-4-one |
InChI |
InChI=1S/C26H26N4O2S2/c1-16(2)14-30-25(32)21(34-26(30)33)13-20-23(27-22-17(3)7-6-11-29(22)24(20)31)28-12-10-18-8-4-5-9-19(18)15-28/h4-9,11,13,16H,10,12,14-15H2,1-3H3/b21-13- |
InChI Key |
BNNPHXWWMBTOAT-BKUYFWCQSA-N |
Isomeric SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)/C=C\3/C(=O)N(C(=S)S3)CC(C)C)N4CCC5=CC=CC=C5C4 |
Canonical SMILES |
CC1=CC=CN2C1=NC(=C(C2=O)C=C3C(=O)N(C(=S)S3)CC(C)C)N4CCC5=CC=CC=C5C4 |
Origin of Product |
United States |
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